molecular formula C14H9ClO B1296574 9H-fluorene-4-carbonyl chloride CAS No. 7315-93-7

9H-fluorene-4-carbonyl chloride

Cat. No. B1296574
CAS RN: 7315-93-7
M. Wt: 228.67 g/mol
InChI Key: HDQDDUVQIZXFNI-UHFFFAOYSA-N
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Description

9H-fluorene-4-carbonyl chloride, also known as 9-oxo-9H-fluorene-4-carbonyl chloride, is a fluorescent electrophilic reagent . It has a molecular formula of C14H7ClO2, an average mass of 242.657 Da, and a monoisotopic mass of 242.013458 Da .


Synthesis Analysis

9H-fluorene-4-carbonyl chloride has been used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .


Molecular Structure Analysis

The molecular structure of 9H-fluorene-4-carbonyl chloride is complex, with a carbonyl group attached to the 4-position of the fluorene ring . The structure includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .


Chemical Reactions Analysis

9H-fluorene-4-carbonyl chloride has been used in various chemical reactions. For example, it was used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .


Physical And Chemical Properties Analysis

9H-fluorene-4-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 420.1±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.4±3.0 kJ/mol, and it has a flash point of 177.4±23.5 °C . The compound has an index of refraction of 1.673 and a molar refractivity of 64.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 9H-fluorene-4-carbonyl chloride is involved in Friedel-Crafts acetylation, an effective route for the preparation of mono- and diacetyl-9H-fluorenes. This process demonstrates the reactivity and selectivity of 9H-fluorene-4-carbonyl chloride under various conditions, including solvent polarity and reaction time (Titinchi et al., 2008).

Chromatographic Applications

  • 9H-fluorene-4-carbonyl chloride is used as a fluorescent electrophilic reagent for enantioresolution of amino acids. It functionalizes amino acids in an alkaline medium before their resolution via high-performance liquid chromatography (HPLC), demonstrating its utility in sensitive and efficient chromatographic determination (Hsien & Chen, 2007).

Environmental Applications

  • In environmental studies, a strain of Arthrobacter sp. was discovered to utilize fluorene as its sole carbon and energy source. This demonstrates the biological degradation of fluorene and its derivatives, including 9H-fluorene-4-carbonyl chloride (Grifoll et al., 1992).

Material Science and Nanotechnology

  • In the field of material science, 9H-fluorene-4-carbonyl chloride is employed in nanografting to create functionalized two-dimensional inorganic surfaces. This includes its use in immobilizing fluorogenic substituted-fluorene dye, demonstrating its significance in the development of advanced materials (Gherca et al., 2021).

Safety And Hazards

9H-fluorene-4-carbonyl chloride is classified as a carcinogen (Carc. 2), an eye damager (Eye Dam. 1), and a skin corrosive (Skin Corr. 1B) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

9H-fluorene-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQDDUVQIZXFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305756
Record name 9H-fluorene-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-4-carbonyl chloride

CAS RN

7315-93-7
Record name NSC171606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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